molecular formula C14H10FN3O3 B5887916 N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide

N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide

Cat. No. B5887916
M. Wt: 287.25 g/mol
InChI Key: CUQBYPWDYZXLMI-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzylidene)-3-nitrobenzohydrazide, also known as FBNH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBNH is a yellow crystalline solid that is soluble in organic solvents, and its molecular formula is C14H9FN4O3.

Mechanism of Action

The mechanism of action of N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cellular processes. N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, and it may also modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for studying various cellular processes. However, N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are several potential future directions for research on N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide. One area of interest is its potential use as a fluorescent probe in biological imaging. N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide has been shown to exhibit fluorescence properties, and it may be useful for visualizing cellular processes in live cells. Another area of interest is its potential use in combination with other drugs for cancer treatment. N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide has been shown to exhibit synergistic effects with certain chemotherapeutic drugs, and it may be useful for enhancing their efficacy. Finally, further research is needed to fully understand the mechanism of action of N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide involves the reaction between 3-nitrobenzohydrazide and 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent, and the resulting product is purified by recrystallization.

Scientific Research Applications

N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. N'-(3-fluorobenzylidene)-3-nitrobenzohydrazide has also been investigated for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c15-12-5-1-3-10(7-12)9-16-17-14(19)11-4-2-6-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQBYPWDYZXLMI-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide

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